molecular formula C24H27N3O4 B11468604 Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11468604
M. Wt: 421.5 g/mol
InChI Key: XAQAFDSTXFNJOF-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrimido[1,2-a]benzimidazole core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimido ring. The final steps involve the addition of the ethyl ester and the 2,3-dimethoxyphenyl and propyl groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

    Mebendazole: An antiparasitic drug.

    Albendazole: Another antiparasitic drug.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

Uniqueness

What sets Ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate apart is its unique combination of functional groups and its potential for diverse biological activities. Unlike some of its counterparts, this compound’s structure allows for a broader range of interactions with biological targets, making it a versatile candidate for further research and development.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H27N3O4/c1-5-10-17-20(23(28)31-6-2)21(15-11-9-14-19(29-3)22(15)30-4)27-18-13-8-7-12-16(18)25-24(27)26-17/h7-9,11-14,21H,5-6,10H2,1-4H3,(H,25,26)

InChI Key

XAQAFDSTXFNJOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)OCC

Origin of Product

United States

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